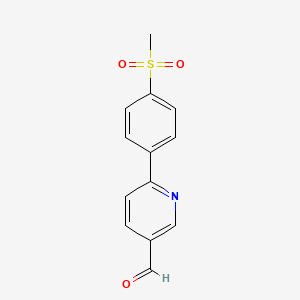

6-(4-(Methylsulfonyl)phenyl)nicotinaldehyde

Descripción general

Descripción

6-(4-(Methylsulfonyl)phenyl)nicotinaldehyde is an organic compound with the molecular formula C13H11NO3S It is a heterocyclic compound that features a pyridine ring substituted with a methanesulfonyl-phenyl group and a carbaldehyde group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(Methylsulfonyl)phenyl)nicotinaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methanesulfonyl-phenylboronic acid and 3-bromopyridine.

Suzuki Coupling Reaction: The 4-methanesulfonyl-phenylboronic acid is coupled with 3-bromopyridine using a palladium catalyst in the presence of a base, such as potassium carbonate, in an organic solvent like toluene. This reaction forms the 6-(4-methanesulfonyl-phenyl)-pyridine intermediate.

Oxidation: The intermediate is then oxidized using an oxidizing agent, such as pyridinium chlorochromate (PCC), to introduce the carbaldehyde group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

6-(4-(Methylsulfonyl)phenyl)nicotinaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 6-(4-Methanesulfonyl-phenyl)-pyridine-3-carboxylic acid.

Reduction: 6-(4-Methanesulfonyl-phenyl)-pyridine-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

6-(4-(Methylsulfonyl)phenyl)nicotinaldehyde has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: It can be used in the development of biochemical assays and as a probe in biological studies.

Medicine: The compound may serve as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic properties.

Industry: It can be utilized in the production of specialty chemicals and materials with specific functional properties.

Mecanismo De Acción

The mechanism of action of 6-(4-(Methylsulfonyl)phenyl)nicotinaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonyl group can enhance the compound’s binding affinity and specificity towards its target, while the pyridine ring can participate in π-π interactions and hydrogen bonding.

Comparación Con Compuestos Similares

Similar Compounds

6-(4-Methylsulfonyl-phenyl)-pyridine-2-carbaldehyde: Similar structure but with a different position of the carbaldehyde group.

6-(4-Methanesulfonyl-phenyl)-pyridine-3-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.

6-(4-Methanesulfonyl-phenyl)-pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

Uniqueness

6-(4-(Methylsulfonyl)phenyl)nicotinaldehyde is unique due to the presence of both the methanesulfonyl-phenyl group and the carbaldehyde group on the pyridine ring

Actividad Biológica

6-(4-(Methylsulfonyl)phenyl)nicotinaldehyde, with the chemical formula C13H12N2O2S and CAS number 834884-68-3, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H12N2O2S

- Molecular Weight : 252.31 g/mol

- Structure : The compound features a nicotinaldehyde moiety linked to a methylsulfonyl-substituted phenyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that compounds with similar structures often exhibit:

- Inhibition of Kinases : Many small molecules in this class act as kinase inhibitors, which are crucial for regulating cell growth and proliferation.

- Antioxidant Activity : The presence of the methylsulfonyl group may contribute to antioxidant properties, potentially mitigating oxidative stress in cells.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. For instance:

- Cell Line Studies : In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including larynx carcinoma (Hep-2) cells. The compound showed a dose-dependent inhibition of cell proliferation compared to standard chemotherapeutics like paclitaxel .

Enzyme Inhibition

The compound has been studied for its effects on specific enzymes:

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, which are essential for DNA replication and transcription. This inhibition can lead to apoptosis in rapidly dividing cancer cells .

Case Studies and Research Findings

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound's lipophilicity suggests good absorption characteristics.

- Metabolism : It is likely metabolized via phase I and II metabolic pathways, involving cytochrome P450 enzymes.

- Excretion : Predicted renal excretion based on molecular weight and structure.

Propiedades

IUPAC Name |

6-(4-methylsulfonylphenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c1-18(16,17)12-5-3-11(4-6-12)13-7-2-10(9-15)8-14-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPJQVNERGVAGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60722635 | |

| Record name | 6-[4-(Methanesulfonyl)phenyl]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60722635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834884-68-3 | |

| Record name | 6-[4-(Methanesulfonyl)phenyl]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60722635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.